Gentamicin C1 chemical structure and properties
Gentamicin C1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Gentamicin C1 is an aminoglycoside antibiotic characterized by its three-ring structure, consisting of a central 2-deoxystreptamine (B1221613) ring glycosidically linked to a purpurosamine and a garosamine (B1245194) ring.[1] The specific stereochemistry and substitutions on these rings are crucial for its antibacterial activity.
The IUPAC name for Gentamicin C1 is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.
Below is a two-dimensional representation of the chemical structure of Gentamicin C1:
Physicochemical Properties
The following tables summarize the key physicochemical properties of Gentamicin C1. It is important to note that some reported values may pertain to the gentamicin complex or its sulfate (B86663) salt, as pure Gentamicin C1 is primarily a component of this mixture.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C21H43N5O7 | [2] |
| Molecular Weight | 477.6 g/mol | [2] |
| CAS Number | 25876-10-2 | [3] |
| Appearance | White to buff-colored powder | [4] |
| Melting Point | 125-130 °C (for Pentaacetate Salt) | |
| Solubility | Freely soluble in water; Insoluble in most organic solvents. | |
| Optical Rotation | [α]D25 +102° (for Gentamicin Sulfate in water) |
Table 2: Acid-Base Properties
The pKa values of the five amino groups in the gentamicin complex have been determined experimentally. These values are critical for understanding the molecule's charge state at physiological pH and its interaction with biological targets.
| Amino Group Position | pKa Value |
| N-1 | 7.7 |
| N-3 | 6.4 |
| N-2' | Not Determined |
| N-6' | 9.8 |
| N-3'' | 8.5 |
| Source: |
Mechanism of Action
Gentamicin C1 exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately causing premature termination of translation. The accumulation of non-functional or toxic proteins disrupts the bacterial cell membrane integrity, leading to cell death.
The following diagram illustrates the mechanism of action of Gentamicin C1.
Caption: Mechanism of action of Gentamicin C1.
Experimental Protocols
This section outlines the methodologies for key experiments related to the characterization of Gentamicin C1.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.
Protocol:
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A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental physical property.
Protocol:
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A known mass of the solute (Gentamicin C1) is added to a known volume of the solvent (e.g., water, ethanol) in a container at a specific temperature.
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The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached, meaning no more solute dissolves.
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The undissolved solute, if any, is separated from the solution by filtration or centrifugation.
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The concentration of the solute in the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa Values by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the pKa values of ionizable groups in a molecule.
Protocol:
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A solution of the aminoglycoside is prepared in a suitable solvent (e.g., D2O).
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The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
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After each pH adjustment, 1H and 15N NMR spectra are recorded.
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The chemical shifts of the protons and nitrogen atoms adjacent to the amino groups are monitored as a function of pH.
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The pKa value for each amino group is determined by fitting the chemical shift titration data to the Henderson-Hasselbalch equation.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the separation, identification, and quantification of the components of the gentamicin complex.
Protocol:
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Sample Preparation: A solution of the gentamicin sample is prepared in a suitable solvent, typically water or a mixture of water and an organic solvent.
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Chromatographic Separation: The sample solution is injected into a liquid chromatograph. The different gentamicin components are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase. A gradient elution is often employed.
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Mass Spectrometric Detection: As the separated components elute from the column, they are introduced into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio.
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Data Analysis: The mass spectrometer detects the abundance of each ion, allowing for the identification and quantification of each gentamicin component.
The following diagram illustrates a general workflow for the analysis of Gentamicin C1 using LC-MS.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
Gentamicin C1 is a critical component of the clinically important gentamicin antibiotic complex. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new and improved aminoglycoside antibiotics. The experimental protocols outlined in this guide provide a framework for the accurate characterization and analysis of this important molecule.
